molecular formula C8H14O6 B8408437 [2-(2-Methoxyethoxy)ethyl]malonic acid CAS No. 196936-06-8

[2-(2-Methoxyethoxy)ethyl]malonic acid

Cat. No.: B8408437
CAS No.: 196936-06-8
M. Wt: 206.19 g/mol
InChI Key: GPEVIQCNFAUEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Methoxyethoxy)ethyl]malonic acid is a substituted malonic acid derivative featuring a polar ether-containing side chain. This substituent introduces two ether linkages (-O-) and a terminal methoxy group (-OCH₃), enhancing hydrophilicity compared to simpler alkyl-substituted analogs.

Synthetic routes for similar malonic acid derivatives (e.g., diethyl esters in and ) suggest that this compound could be synthesized via nucleophilic substitution or ester hydrolysis. For instance, outlines a multi-step synthesis involving malonic ester intermediates, which could be adapted for this compound . Potential applications include pharmaceutical intermediates (e.g., anti-inflammatory agents, ) or polymer precursors due to the PEG-like side chain ().

Properties

CAS No.

196936-06-8

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethyl]propanedioic acid

InChI

InChI=1S/C8H14O6/c1-13-4-5-14-3-2-6(7(9)10)8(11)12/h6H,2-5H2,1H3,(H,9,10)(H,11,12)

InChI Key

GPEVIQCNFAUEBN-UHFFFAOYSA-N

Canonical SMILES

COCCOCCC(C(=O)O)C(=O)O

Related CAS

196936-06-8

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • The methoxyethoxyethyl group distinguishes this compound from alkyl-substituted analogs (e.g., 2-Ethylmalonic acid) by introducing polar ether linkages , enhancing water solubility and biocompatibility .

Physical and Chemical Properties

  • Solubility: The methoxyethoxyethyl group increases polarity, making the compound more soluble in polar solvents (e.g., water, ethanol) than 2-Ethylmalonic acid (lipophilic) or phenylthio-substituted derivatives ().
  • Acidity : Malonic acid has pKa values of ~2.8 and 5.7. Substituents like methoxyethoxy may slightly lower acidity due to electron-donating effects, whereas electron-withdrawing groups (e.g., bromopyrimidine, ) would increase acidity .

Data Tables

Table 1: Molecular Properties of Selected Malonic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Notable Application
This compound C₈H₁₂O₆ 204.18 Ether-containing alkyl Polymer precursors, drug delivery
2-Ethylmalonic acid C₅H₈O₄ 132.11 Simple alkyl Organic synthesis intermediate
Diethyl (2-(phenylthio)ethyl)malonate C₁₆H₂₀O₄S 308.39 Aromatic thioether Reactive intermediates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.